molecular formula C10H14ClNO2 B015704 4-(2-Aminophenyl)butyric Acid, Hydrochloride CAS No. 56182-28-6

4-(2-Aminophenyl)butyric Acid, Hydrochloride

Cat. No. B015704
CAS RN: 56182-28-6
M. Wt: 215.67 g/mol
InChI Key: CIFMHKRERKYNKL-UHFFFAOYSA-N
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Description

4-(2-Aminophenyl)butyric Acid, Hydrochloride, is a compound studied in various contexts, including its synthesis and properties. It's related to compounds used in medical practices and has been a subject of research for its various chemical properties and reactions.

Synthesis Analysis

  • The synthesis of compounds similar to 4-(2-Aminophenyl)butyric Acid, Hydrochloride, has been reported in several studies. For instance, Balazs et al. (1970) synthesized a related compound, demonstrating methods that could be applicable to 4-(2-Aminophenyl)butyric Acid, Hydrochloride (Balazs, Anderson, Iwamoto, & Lim, 1970).

Molecular Structure Analysis

  • X-ray crystallography and other structural analysis methods have been employed to understand the molecular structure of related compounds. Bruderer et al. (1978) presented an X-ray structure analysis of a compound with similarities to 4-(2-Aminophenyl)butyric Acid, Hydrochloride (Bruderer, Arnold, & Oberhänsli, 1978).

Chemical Reactions and Properties

  • Various studies have explored the chemical reactions and properties of compounds akin to 4-(2-Aminophenyl)butyric Acid, Hydrochloride. For example, Leone-Bay et al. (1996) investigated a series of N-acetylated, non-alpha, aromatic amino acids, revealing insights into their chemical behavior (Leone-Bay, Ho, Agarwal, et al., 1996).

Physical Properties Analysis

  • The physical properties of related compounds have been studied, providing a reference for understanding 4-(2-Aminophenyl)butyric Acid, Hydrochloride. Vasil'eva et al. (2016) synthesized and analyzed the structure of a series of 3,4-disubstituted aminobutyric acids, offering insights into the physical properties of similar compounds (Vasil'eva, Ostroglyadov, Nikonorov, et al., 2016).

Scientific Research Applications

Butyric Acid in Gastroenterology and Beyond

Butyric Acid for Gastrointestinal Health : Butyric acid, a short-chain fatty acid, is recognized for its critical role in colon health, serving as the primary energy source for colonocytes. It has been implicated in the treatment and prevention of various gastrointestinal disorders, including inflammatory conditions and dysbiosis. The therapeutic applications of butyric acid extend beyond gut health, suggesting potential benefits in hematological, metabolic, and neurological diseases, although these applications are based on preliminary data and require further investigation (Sossai, 2012).

Butyric Acid and Metabolic Health

Regulation of Lipid Metabolism : Research on butyric acid and its derivative, 4-phenylbutyric acid (PBA), highlights their roles in lipid regulation. These compounds have been found to influence de novo lipogenesis, fatty acid β-oxidation, and may contribute to the amelioration of lipotoxicity and atherosclerosis progression. Butyric acid functions as a histone deacetylase (HDAC) inhibitor, while PBA acts as a chemical chaperone and/or HDAC inhibitor, affecting lipid homeostasis at the molecular level (He & Moreau, 2019).

Therapeutic Potential in Neurological Disorders

Neuroprotective Effects : The neuropharmacological potential of butyric acid is being explored, with studies indicating its ability to influence brain function and behavior through microbial metabolite pathways. As part of the microbiota-gut-brain axis, butyric acid, along with other SCFAs, may play a role in neurological disorders, showcasing neuroprotective and neuromodulatory effects. These findings suggest a promising avenue for research into the use of butyric acid and related compounds in treating neurological conditions (Stilling et al., 2016).

Safety And Hazards

The compound is classified as causing eye irritation, skin irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-aminophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-9-6-2-1-4-8(9)5-3-7-10(12)13;/h1-2,4,6H,3,5,7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFMHKRERKYNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50637587
Record name 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50637587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Aminophenyl)butyric Acid, Hydrochloride

CAS RN

56182-28-6
Record name 56182-28-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89250
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2-Aminophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50637587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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